molecular formula C8H11NOS B2517987 2-(Cyclopropylmethoxy)-4-methyl-1,3-thiazole CAS No. 2199548-88-2

2-(Cyclopropylmethoxy)-4-methyl-1,3-thiazole

Cat. No.: B2517987
CAS No.: 2199548-88-2
M. Wt: 169.24
InChI Key: NXLRFCPGPLJVIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclopropylmethoxy)-4-methyl-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a cyclopropylmethoxy group at the 2-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-4-methyl-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylmethanol with 2-bromo-4-methylthiazole under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-4-methyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2-position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-4-methyl-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

2-(Cyclopropylmethoxy)-4-methyl-1,3-thiazole can be compared with other thiazole derivatives to highlight its uniqueness:

    2-(Cyclopropylmethoxy)-4-methyl-1,3-oxazole: Similar structure but with an oxygen atom in place of sulfur, leading to different chemical properties and reactivity.

    2-(Cyclopropylmethoxy)-4-methyl-1,3-imidazole: Contains a nitrogen atom in the ring, which can alter its biological activity and chemical behavior.

    2-(Cyclopropylmethoxy)-4-methyl-1,3-pyrazole: Another nitrogen-containing heterocycle with distinct pharmacological properties.

These comparisons emphasize the unique chemical and biological properties of this compound, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-4-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-6-5-11-8(9-6)10-4-7-2-3-7/h5,7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLRFCPGPLJVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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